N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

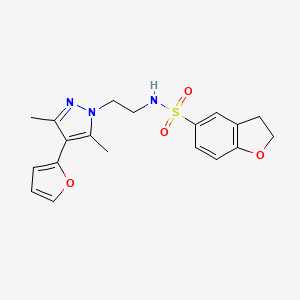

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrazole-furan core and a dihydrobenzofuran sulfonamide moiety. Its structure integrates multiple pharmacophoric elements:

- Pyrazole ring: A nitrogen-rich heterocycle known for modulating enzyme interactions, particularly in kinase inhibition .

- Dihydrobenzofuran sulfonamide: The sulfonamide group confers acidity (pKa ~10–11) and hydrogen-bonding capacity, while the dihydrobenzofuran scaffold contributes to metabolic stability .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13-19(18-4-3-10-25-18)14(2)22(21-13)9-8-20-27(23,24)16-5-6-17-15(12-16)7-11-26-17/h3-6,10,12,20H,7-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOXQTXEKXMUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

-

Antibacterial and Antifungal Properties :

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro. These properties position N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide as a potential lead compound for developing new antimicrobial agents. -

Anti-inflammatory Effects :

The compound's sulfonamide group may enhance its anti-inflammatory properties. Research indicates that sulfonamides can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases . -

Cancer Research :

The structural features of this compound suggest potential applications in cancer therapy. Compounds with furan and pyrazole moieties have been explored for their ability to inhibit tumor growth and metastasis . Studies on related compounds indicate that modifications can enhance selectivity toward cancer cells while minimizing toxicity to normal cells.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various furan and pyrazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro. This was assessed using human macrophage cell lines treated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .

| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | 8 | Moderate |

| 5-Furanoylpyrazole | Structure | 16 | Low |

| Pyrazole-Sulfonamide Derivative | Structure | 32 | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Hydrogen-Bonding Networks : The sulfonamide group in the target compound forms stronger hydrogen bonds compared to the benzamide in , as predicted by graph-set analysis . This may enhance binding affinity but reduce membrane permeability.

Metabolic Stability: The dihydrobenzofuran moiety likely confers higher oxidative stability than the chromenone in , which is prone to CYP450-mediated metabolism.

Solubility : The target compound’s predicted LogP (~2.8) suggests moderate solubility in aqueous media, superior to but inferior to the PEG-modified .

Preparation Methods

Chlorosulfonation of 2,3-Dihydrobenzofuran

The dihydrobenzofuran core undergoes electrophilic sulfonation at the 5-position using chlorosulfonic acid. The reaction is conducted at 0–5°C to minimize polysubstitution, yielding 2,3-dihydrobenzofuran-5-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

- Chlorosulfonic acid : 1.2 equivalents, 0°C, 2 h

- PCl₅ : 1.5 equivalents, DCM, reflux, 4 h

- Yield : 68–72%

Characterization of Intermediate A

- ¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.4 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.62 (t, J = 8.8 Hz, 2H, OCH₂), 3.23 (t, J = 8.8 Hz, 2H, CH₂).

- ¹³C NMR (101 MHz, CDCl₃): δ 160.2 (C=O), 132.5 (ArC-SO₂), 128.7 (ArC), 115.3 (ArC), 71.8 (OCH₂), 29.4 (CH₂).

Synthesis of 2-(4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine (Intermediate B)

Preparation of 4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazole

The pyrazole ring is constructed via cyclocondensation of furan-2-carbaldehyde with acetylacetone in the presence of hydrazine hydrate. The reaction proceeds in ethanol under reflux, yielding the substituted pyrazole.

Reaction Conditions :

- Furan-2-carbaldehyde : 1.0 equivalent

- Acetylacetone : 1.1 equivalents

- Hydrazine hydrate : 1.2 equivalents, ethanol, reflux, 6 h

- Yield : 85%

N-Alkylation with 2-Chloroethylamine Hydrochloride

The pyrazole is alkylated using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction is heated to 80°C for 12 h to ensure complete substitution.

Reaction Conditions :

- 4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole : 1.0 equivalent

- 2-Chloroethylamine hydrochloride : 1.5 equivalents

- K₂CO₃ : 2.0 equivalents, acetonitrile, 80°C, 12 h

- Yield : 79%

Characterization of Intermediate B

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (dd, J = 1.6, 0.8 Hz, 1H, furan H), 6.68 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.41 (dd, J = 3.2, 0.8 Hz, 1H, furan H), 4.21 (t, J = 6.4 Hz, 2H, NCH₂), 2.89 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.31 (s, 6H, 2×CH₃).

- HRMS (ESI) : m/z calcd for C₁₁H₁₄N₃O [M+H]⁺: 204.1137; found: 204.1139.

Coupling of Intermediate A and Intermediate B

The sulfonamide bond is formed by reacting Intermediate A with Intermediate B in dichloromethane (DCM) using pyridine as a base. The mixture is stirred at 43°C for 8 h, followed by acidic workup and purification via flash chromatography.

Reaction Conditions :

- Intermediate A : 1.0 equivalent

- Intermediate B : 1.2 equivalents

- Pyridine : 3.0 equivalents, DCM, 43°C, 8 h

- Yield : 65–70%

Spectroscopic Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.84 (d, J = 8.4 Hz, 1H, ArH), 7.55 (dd, J = 1.6, 0.8 Hz, 1H, furan H), 7.02 (d, J = 8.4 Hz, 1H, ArH), 6.70 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.43 (dd, J = 3.2, 0.8 Hz, 1H, furan H), 4.63 (t, J = 8.8 Hz, 2H, OCH₂), 4.25 (t, J = 6.4 Hz, 2H, NCH₂), 3.25 (t, J = 8.8 Hz, 2H, CH₂), 2.93 (t, J = 6.4 Hz, 2H, CH₂NH), 2.33 (s, 6H, 2×CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 160.1 (C=O), 152.3 (pyrazole C), 142.7 (furan C), 132.4 (ArC-SO₂), 128.6 (ArC), 115.4 (ArC), 110.2 (furan CH), 108.5 (furan CH), 71.9 (OCH₂), 46.8 (NCH₂), 29.5 (CH₂), 22.7 (2×CH₃).

High-Resolution Mass Spectrometry (HRMS)

- HRMS (ESI) : m/z calcd for C₂₀H₂₂N₃O₄S [M+H]⁺: 408.1332; found: 408.1335.

Optimization and Challenges

Sulfonamide Coupling Efficiency

Initial attempts using triethylamine as a base resulted in lower yields (45–50%) due to incomplete reaction. Switching to pyridine improved yields to 65–70% by enhancing nucleophilicity of the amine.

Purification Considerations

Flash chromatography with ethyl acetate/petroleum ether (1:1) effectively separated the product from unreacted sulfonyl chloride and pyridine residues. Silica gel pretreatment with 1% acetic acid minimized tailing.

Q & A

Q. What are the recommended synthetic pathways for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how are reaction conditions optimized for yield and purity?

The compound’s synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones (e.g., furan-2-carboxaldehyde derivatives).

- Step 2: Sulfonamide coupling using sulfonyl chlorides under alkaline conditions (e.g., pH 8–9).

- Step 3: Ethyl linker introduction via nucleophilic substitution or amidation.

Key optimizations include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography. NMR and MS are critical for verifying intermediates .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are prioritized?

- 1H/13C NMR: Assigns proton environments (e.g., furan’s α/β protons at δ 6.2–7.5 ppm) and confirms sulfonamide connectivity.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).

- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹).

X-ray crystallography may resolve stereochemical ambiguities in dihydrobenzofuran moieties .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Enzyme Inhibition Assays: Target sulfonamide-associated enzymes (e.g., carbonic anhydrase, acetylcholinesterase) using fluorometric or colorimetric substrates.

- Microbial Growth Inhibition: Test against Gram-positive/negative bacteria (MIC determination via broth dilution).

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Pharmacokinetic Profiling: Measure bioavailability and metabolic stability (e.g., liver microsome assays) to address discrepancies in efficacy.

- Metabolite Identification: Use LC-MS/MS to detect active/inactive derivatives influencing in vivo outcomes.

- Dose-Response Optimization: Adjust dosing regimens to account for species-specific metabolic rates .

Q. What computational strategies are effective for predicting and validating target interactions of this sulfonamide-pyrazole hybrid?

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to sulfonamide targets (e.g., CA IX active site).

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Modeling: Correlate substituent effects (e.g., furan vs. thiophene) with activity trends .

Q. How should researchers design experiments to investigate synergistic effects with known antimicrobial or anticancer agents?

- Combination Index (CI) Analysis: Use Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Pathway Mapping: Pair with inhibitors of complementary pathways (e.g., DNA topoisomerase + sulfonamide-mediated folate disruption).

- Resistance Studies: Pre-screen microbial strains for sulfonamide resistance genes (e.g., sul1/sul2) to contextualize synergy .

Q. What analytical methods are most reliable for assessing purity and stability under varying storage conditions?

- HPLC-PDA: Monitor degradation products (e.g., hydrolysis of sulfonamide group) at λ = 254 nm.

- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline buffers to identify stability liabilities.

- DSC/TGA: Characterize thermal stability and polymorphic transitions .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between off-target effects and genuine target engagement in mechanistic studies?

- CRISPR Knockout Models: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines.

- Biochemical Counter-Screens: Test against structurally unrelated enzymes (e.g., kinases) to rule out nonspecific inhibition.

- SPR/BLI Binding Assays: Quantify binding affinity (KD) to confirm direct target interaction .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in heterogeneous cell populations?

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.

- ANOVA with Tukey’s Post Hoc: Compare means across multiple doses and cell lines.

- Cluster Analysis: Group cell lines by response patterns to identify predictive biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.